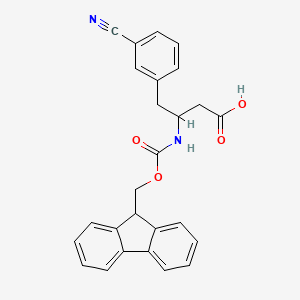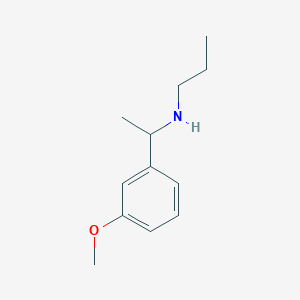
tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylindole and propargyl alcohol.
Formation of Propargylated Indole: The first step involves the propargylation of 4-methylindole using propargyl alcohol in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.
Protection of Hydroxyl Group: The hydroxyl group of the propargylated indole is then protected using a tert-butyl protecting group. This is achieved by reacting the propargylated indole with tert-butyl chloroformate in the presence of a base such as triethylamine.
Purification: The final product is purified using standard techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to improve efficiency and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be performed on the triple bond to yield saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate or potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation reactions using palladium on carbon or lithium aluminum hydride can be employed for reduction.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Introduction of various functional groups on the indole ring.
科学研究应用
Chemistry:
Building Block: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving indole derivatives.
Drug Development:
Medicine:
Therapeutic Agents: The compound may have potential as a therapeutic agent for various diseases, particularly those involving indole-based drugs.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
作用机制
The mechanism of action of tert-butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways would depend on the specific application and biological context.
相似化合物的比较
- tert-Butyl 3-(3-hydroxyprop-1-ynyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- tert-Butyl 5-(3-hydroxyprop-1-yn-1-yl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Comparison:
- Structural Differences: The similar compounds have variations in the heterocyclic core, which can lead to differences in their chemical and biological properties.
- Unique Features: tert-Butyl 3-(3-hydroxyprop-1-yn-1-yl)-4-methyl-1H-indole-1-carboxylate is unique due to its specific indole core and the presence of both a hydroxyl group and a tert-butyl protecting group, which can influence its reactivity and interactions.
属性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC 名称 |
tert-butyl 3-(3-hydroxyprop-1-ynyl)-4-methylindole-1-carboxylate |
InChI |
InChI=1S/C17H19NO3/c1-12-7-5-9-14-15(12)13(8-6-10-19)11-18(14)16(20)21-17(2,3)4/h5,7,9,11,19H,10H2,1-4H3 |
InChI 键 |
ZWWPACQTUUJAKA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)N(C=C2C#CCO)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)












